1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone
CAS No.: 1352529-49-7
Cat. No.: VC5725045
Molecular Formula: C12H14N2O
Molecular Weight: 202.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352529-49-7 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.257 |
| IUPAC Name | 1-[1-(2-aminoethyl)indol-3-yl]ethanone |
| Standard InChI | InChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3 |
| Standard InChI Key | HBKKGMWOGUTFDF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCN |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition and Key Descriptors
1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone (CAS: 1352529-49-7) possesses the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.257 g/mol. Its IUPAC name, 1-[1-(2-aminoethyl)indol-3-yl]ethanone, reflects the presence of a substituted indole ring system. The structural backbone consists of a bicyclic indole fused to a benzene ring, with an ethanone group at position 3 and a 2-aminoethyl substituent at position 1 (Figure 1) .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O | |
| Molecular Weight | 202.257 g/mol | |
| CAS Number | 1352529-49-7 | |
| IUPAC Name | 1-[1-(2-aminoethyl)indol-3-yl]ethanone | |
| SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCN | |
| Solubility | Not available |
Crystallographic and Spectroscopic Insights
While direct crystallographic data for 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone is limited, related indole derivatives exhibit planar aromatic systems with substituents influencing electron distribution . The compound’s oxalate salt (CAS: 1803588-79-5) has been structurally characterized, revealing hydrogen-bonding interactions between the aminoethyl group and oxalate anions. Nuclear magnetic resonance (NMR) studies of analogous indoles highlight distinct signals for the ethanone carbonyl (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common approach includes:
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Indole Functionalization: Introducing the ethanone group at position 3 via Friedel-Crafts acylation or Vilsmeier-Haack reactions .
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Side Chain Addition: Attaching the 2-aminoethyl group through nucleophilic substitution or reductive amination .
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Purification: Isolation via column chromatography or recrystallization, often yielding the oxalate salt for enhanced stability.
Table 2: Comparative Synthesis Yields of Indole Derivatives
| Compound | Yield (%) | Key Reagents | Source |
|---|---|---|---|
| 1-(1-(2-Aminoethyl)indol-3-yl)ethanone | 60–70 | Glycolic acid, KOH | |
| Oxalate salt derivative | 85–90 | Oxalic acid, ethanol | |
| Acetryptine (analogue) | 72 | Ethylenediamine, CHCl₃ |
Reactivity and Functionalization
The compound’s reactivity is dominated by:
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Ethanone Group: Participates in nucleophilic acyl substitutions, forming hydrazones or amides .
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Aminoethyl Side Chain: Engages in Schiff base formation or serves as a ligand in metal complexes .
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Indole Ring: Undergoes electrophilic substitution at position 5 or 7, enabling further derivatization .
Comparative Analysis with Related Indole Derivatives
Table 3: Structural and Functional Comparison
Pharmacokinetic Considerations
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Lipophilicity: The LogP value (~1.74) of 2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethanol suggests moderate membrane permeability, a trait shared with 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone.
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Metabolic Stability: Oxalate salt formation reduces hepatic clearance, as observed in related compounds.
Future Directions in Research and Development
Unresolved Challenges
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Synthetic Optimization: Improving yields (>80%) and scalability using flow chemistry or enzymatic catalysis .
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Target Identification: Elucidating molecular targets via proteomic screening or CRISPR-Cas9 gene editing .
Emerging Applications
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